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Compound of Interest

Compound Name:
3-fluoro-4-(hydroxymethyl)benzoic

Acid

Cat. No.: B1589477 Get Quote

Introduction
3-Fluoro-4-(hydroxymethyl)benzoic acid (CAS No. 214554-16-2; Molecular Formula:

C₈H₇FO₃) is a key building block in medicinal chemistry and drug development.[1] Its unique

trifunctional aromatic structure, featuring a carboxylic acid, a hydroxymethyl group, and a

fluorine atom, makes it a valuable intermediate for the synthesis of complex pharmaceutical

agents. The fluorine substituent can significantly influence the molecule's pharmacokinetic and

pharmacodynamic properties, including metabolic stability and binding affinity. Therefore,

rigorous analytical characterization is essential to confirm its identity, purity, and stability.

This application note provides a comprehensive guide for the analytical characterization of 3-
fluoro-4-(hydroxymethyl)benzoic acid, intended for researchers, scientists, and drug

development professionals. The methodologies described herein are designed to be robust and

reliable, ensuring the quality and integrity of this critical synthetic intermediate.

Physicochemical Properties
A summary of the key physicochemical properties of 3-fluoro-4-(hydroxymethyl)benzoic acid
is presented in Table 1.

Table 1: Physicochemical Properties of 3-Fluoro-4-(hydroxymethyl)benzoic Acid
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Property Value Source

CAS Number 214554-16-2

Molecular Formula C₈H₇FO₃

Molecular Weight 170.14 g/mol

Appearance
White to off-white solid

(predicted)
General knowledge

Melting Point

Not available. For comparison,

4-fluoro-3-methylbenzoic acid

melts at 164-168 °C.[2]

Solubility

Soluble in polar organic

solvents (e.g., methanol,

DMSO, THF). Limited solubility

in water.

General knowledge

Analytical Characterization Workflow
A multi-faceted analytical approach is recommended for the comprehensive characterization of

3-fluoro-4-(hydroxymethyl)benzoic acid. The following workflow ensures the unambiguous

identification and purity assessment of the compound.

Primary Characterization

Purity & Quantification

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)

HPLC-UV

Purity Assessment

Mass Spectrometry
(LC-MS or GC-MS)

FTIR Spectroscopy

Thermogravimetric Analysis
Thermal Stability

Sample

Structural Elucidation

Molecular Weight Confirmation

Functional Group Analysis
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Figure 1: Recommended analytical workflow for the characterization of 3-fluoro-4-
(hydroxymethyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic

molecules. For 3-fluoro-4-(hydroxymethyl)benzoic acid, ¹H, ¹³C, and ¹⁹F NMR are all highly

informative.

¹H NMR Spectroscopy
Principle: ¹H NMR provides information about the number, connectivity, and chemical

environment of protons in a molecule.

Predicted ¹H NMR Spectrum: Based on the analysis of similar structures, the following proton

signals are expected for 3-fluoro-4-(hydroxymethyl)benzoic acid in a suitable deuterated

solvent (e.g., DMSO-d₆).

Table 2: Predicted ¹H NMR Spectral Data for 3-Fluoro-4-(hydroxymethyl)benzoic Acid in

DMSO-d₆

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~13.0 br s 1H -COOH

~7.8 - 7.9 m 2H Ar-H

~7.3 - 7.4 t 1H Ar-H

~5.4 t 1H -CH₂OH

~4.6 d 2H -CH₂OH

Protocol for ¹H NMR Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.

Instrument: A 400 MHz or higher field NMR spectrometer.

Parameters:

Pulse Program: Standard single-pulse experiment.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy
Principle: ¹³C NMR provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Spectrum: The predicted ¹³C NMR spectrum in DMSO-d₆ would show

signals for the eight distinct carbon atoms.

Table 3: Predicted ¹³C NMR Spectral Data for 3-Fluoro-4-(hydroxymethyl)benzoic Acid in

DMSO-d₆
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Chemical Shift (δ, ppm) Assignment

~166 -COOH

~160 (d, J ≈ 245 Hz) C-F

~135 Ar-C

~131 Ar-C

~125 (d, J ≈ 15 Hz) Ar-C

~118 (d, J ≈ 20 Hz) Ar-C

~115 Ar-C

~60 -CH₂OH

Protocol for ¹³C NMR Spectroscopy:

Sample Preparation: Use the same sample prepared for ¹H NMR.

Instrument: A 400 MHz or higher field NMR spectrometer.

Parameters:

Pulse Program: Standard proton-decoupled ¹³C experiment.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

¹⁹F NMR Spectroscopy
Principle: ¹⁹F NMR is highly sensitive and provides specific information about the fluorine atom

in the molecule.

Predicted ¹⁹F NMR Spectrum: A single signal is expected for the fluorine atom, likely appearing

as a multiplet due to coupling with the aromatic protons.
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Protocol for ¹⁹F NMR Spectroscopy:

Sample Preparation: Use the same sample prepared for ¹H NMR.

Instrument: A 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.

Parameters:

Pulse Program: Standard single-pulse experiment.

Reference: CFCl₃ at 0.00 ppm.

Mass Spectrometry (MS)
Principle: Mass spectrometry provides information about the molecular weight and

fragmentation pattern of a molecule, confirming its elemental composition.

Expected Mass Spectrum: The molecular ion peak ([M]⁺ or [M-H]⁻) should be observed at m/z

170.14. Common fragments would result from the loss of H₂O, CO, and COOH.

Protocol for LC-MS Analysis:

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a

suitable solvent like methanol or acetonitrile.

Instrumentation:

LC System: A standard HPLC or UHPLC system.

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole,

time-of-flight (TOF), or Orbitrap mass analyzer.

Parameters:

Ionization Mode: ESI positive or negative mode.
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Scan Range: m/z 50-500.

High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is used to separate, identify, and quantify each component in a mixture,

making it ideal for purity assessment.

Protocol for HPLC Purity Analysis:

Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1

mg/mL) and then dilute to an appropriate concentration (e.g., 0.1 mg/mL).

Instrumentation:

HPLC System: A standard HPLC with a UV detector.

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric

acid in water) and an organic solvent (e.g., acetonitrile). A typical starting condition could

be 60:40 (v/v) aqueous:organic.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: 254 nm.

Injection Volume: 10 µL.

Data Analysis: The purity is determined by the area percentage of the main peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by

measuring the absorption of infrared radiation.
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Expected FTIR Spectrum: The FTIR spectrum will show characteristic absorption bands for the

O-H, C=O, C-F, and aromatic C-H and C=C bonds.

Table 4: Predicted FTIR Absorption Bands for 3-Fluoro-4-(hydroxymethyl)benzoic Acid

Wavenumber (cm⁻¹) Vibration

3300-2500 (broad) O-H stretch (carboxylic acid)

~3400 (broad) O-H stretch (alcohol)

~1700 C=O stretch (carboxylic acid)

1600-1450 C=C stretch (aromatic)

~1300 C-O stretch and O-H bend

~1250 C-F stretch

Protocol for FTIR Spectroscopy:

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or as a KBr pellet.

Instrument: A standard FTIR spectrometer.

Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Conclusion
The analytical methods outlined in this application note provide a robust framework for the

comprehensive characterization of 3-fluoro-4-(hydroxymethyl)benzoic acid. The combination

of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight

confirmation, HPLC for purity assessment, and FTIR for functional group identification ensures
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the quality and integrity of this important synthetic intermediate. Adherence to these protocols

will enable researchers and drug development professionals to confidently use this molecule in

their synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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